Talsaclidine fumarate

Description

Properties

CAS No. |

147025-54-5 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

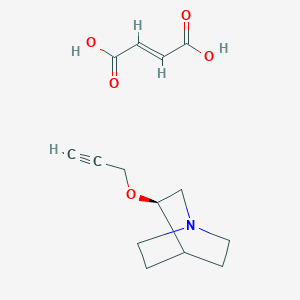

IUPAC Name |

(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |

InChI Key |

SBCXBWBXWKVIFK-PBBCPHEYSA-N |

SMILES |

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |

Synonyms |

3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |

Origin of Product |

United States |

Pharmacological Profile of Talsaclidine Fumarate

Receptor Agonism and Selectivity

Talsaclidine (B17092) exhibits a nuanced profile of agonism and selectivity across the different subtypes of muscarinic acetylcholine (B1216132) receptors. This selectivity is a key aspect of its pharmacological action.

M1 Receptor Full Agonism

Talsaclidine acts as a full agonist at the muscarinic M1 receptor subtype. nih.govnih.gov This means that it binds to and activates the M1 receptor to its maximum capacity, eliciting a robust cellular response. In functional pharmacological assays, talsaclidine has been consistently described as having full intrinsic activity at the M1 receptor. nih.govresearchgate.net This property is central to its mechanism of action, as the M1 receptor is predominantly expressed in the central nervous system and is involved in cognitive processes.

Partial Agonism at M2 and M3 Receptor Subtypes

In contrast to its full agonism at M1 receptors, talsaclidine demonstrates partial agonism at M2 and M3 receptor subtypes. nih.govnih.gov As a partial agonist, it binds to and activates these receptors, but elicits a response that is weaker than that of a full agonist. This results in less pronounced effects at M2 and M3 receptors compared to its effects at M1 receptors. nih.govresearchgate.net The partial agonism at M2 receptors, which are abundant in the heart, and M3 receptors, found in smooth muscles and glands, contributes to its functional selectivity.

Selectivity Ratio Across Muscarinic Receptor Subtypes

Functional Selectivity of Talsaclidine

| Receptor Target | Effect | Relative Dose for Effect |

|---|---|---|

| M1 Receptor | Central Cholinomimetic Activation | 1x |

| M3 Receptor | Peripheral Side Effects | 10x |

Interactions with Non-Muscarinic Receptors

Talsaclidine's interaction with non-muscarinic receptors has been investigated to understand its broader pharmacological profile. Studies have indicated that talsaclidine possesses a weak binding affinity for alpha-1 adrenergic receptors. nih.gov Furthermore, its activity at nicotinic acetylcholine receptors is not a prominent feature of its pharmacological action. This relative lack of significant interaction with these non-muscarinic receptors underscores its targeted action on the muscarinic system.

Functional Selectivity and Signaling Pathways

The functional outcomes of talsaclidine's receptor interactions are dictated by the specific intracellular signaling pathways it activates.

G Protein-Coupled Receptor (GPCR) Mechanisms

Muscarinic acetylcholine receptors, including the M1 receptor, are members of the G protein-coupled receptor (GPCR) superfamily. mdpi.com The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G proteins. mdpi.com Upon activation by an agonist like talsaclidine, the M1 receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.

This activation initiates a well-defined signaling cascade. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling pathway is fundamental to the cellular responses mediated by M1 receptor activation. mdpi.com

Downstream Signaling Pathway Modulation

As a selective M1 muscarinic acetylcholine receptor agonist, talsaclidine initiates a cascade of intracellular events primarily through its coupling with the Gq/11 family of G proteins. walshmedicalmedia.com This activation leads to the stimulation of phospholipase C-beta (PLC-β), which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). walshmedicalmedia.com This enzymatic action generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating phosphoinositide levels within the cell. walshmedicalmedia.com

The generation of IP3 triggers the release of calcium ions from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, can modulate the activity of various ion channels, including certain potassium channels. While direct modulation of specific potassium channels by talsaclidine is not extensively detailed, the activation of the M1 receptor is known to influence neuronal excitability through the modulation of potassium currents as a downstream consequence of the primary Gq/11 signaling cascade. nih.govresearchgate.net

In contrast, signaling pathways involving the direct inhibition of adenylate cyclase are typically associated with M2 and M4 muscarinic receptor subtypes, which couple to Gi/o proteins. Given talsaclidine's functional preference for the M1 receptor, direct inhibition of adenylate cyclase is not a primary mechanism of its action. nih.gov

Influence on Alpha-Secretase Pathway Activity in Model Systems

A significant aspect of talsaclidine's pharmacological profile is its ability to stimulate the non-amyloidogenic α-secretase pathway for amyloid precursor protein (APP) processing. tandfonline.comnih.govresearchgate.netnih.gov In various model systems, activation of the M1 receptor by talsaclidine has been shown to enhance the activity of α-secretase. researchgate.netresearchgate.net This enzyme cleaves APP within the amyloid-beta (Aβ) peptide sequence, a crucial step in the non-amyloidogenic pathway. frontiersin.org

This action serves two primary purposes: it precludes the formation of the full-length Aβ peptide, which is a primary component of amyloid plaques, and it leads to the production of a large soluble ectodomain of APP, known as soluble APPα (sAPPα). frontiersin.org The sAPPα fragment is recognized for its neuroprotective and neurotrophic properties.

Clinical studies in patients with Alzheimer's disease have provided evidence for this mechanism. Treatment with talsaclidine was observed to significantly decrease the levels of Aβ peptides in the cerebrospinal fluid (CSF). tandfonline.comnih.govnih.gov This suggests that by promoting the α-secretase pathway, talsaclidine effectively shifts APP processing away from the amyloidogenic pathway that leads to Aβ production. tandfonline.comnih.gov

Table 1: Effect of Talsaclidine on Cerebrospinal Fluid (CSF) Amyloid-Beta (Aβ) Levels in Alzheimer's Disease Patients

| Analyte | Talsaclidine Treatment Group | Placebo Group | Significance |

| Total Aβ | ▼ 16% to 27% median decrease | - | p < 0.05 (vs. placebo) |

| Aβ42 | ▼ 19% median decrease from baseline | No significant change | p < 0.001 (vs. baseline); p < 0.05 (vs. placebo) |

| Aβ40 | Stable levels | ▲ Increase | p < 0.05 (vs. placebo) |

Data compiled from clinical studies investigating the effect of 4 weeks of talsaclidine treatment. tandfonline.comnih.govnih.gov

Preclinical Neuropharmacology and in Vivo Studies

Central Cholinergic Activation Studies

Talsaclidine's primary mechanism involves the activation of muscarinic M1 receptors, which are highly expressed in brain regions critical for cognition. Studies have focused on demonstrating this central cholinergic activation and its downstream effects.

Electroencephalography (EEG) has been a key tool in demonstrating the central activity of talsaclidine (B17092). In animal models such as rabbits, EEG recordings have shown that talsaclidine induces cholinomimetic central activation. researchgate.net This activation is observed at doses lower than those that cause significant peripheral cholinergic side effects. researchgate.net Specifically, central activation in rabbits occurred at a tenfold lower dose than that which induced predominantly M3-mediated side effects. researchgate.net

EEG Findings in Animal Models with Talsaclidine

| Animal Model | Effect | Key Finding |

|---|---|---|

| Rabbit | Cholinomimetic Central Activation | Central effects observed at doses 10x lower than those causing major peripheral side effects. researchgate.net |

While specific modulation of distinct neural circuits by talsaclidine is not extensively detailed in available research, its action as an M1 receptor agonist suggests an influence on cholinergic pathways integral to learning and memory. M1 receptor activation is known to modulate synaptic plasticity and neuronal excitability in the hippocampus and cortex, key components of memory circuits. In anesthetized dogs, talsaclidine has been shown to activate the sympathetic nervous system, an effect attributed to its full agonism at the M1 receptor and its ability to cross the blood-brain barrier. This sympathetic activation can functionally antagonize some peripheral actions mediated by M2 and M3 receptors.

Cognitive Research in Animal Models

A significant portion of preclinical research on talsaclidine has been dedicated to evaluating its potential to improve cognitive function in various animal models that mimic aspects of age-related cognitive decline and Alzheimer's disease.

Studies in aged non-human primates have been conducted to assess the efficacy of talsaclidine in a model that closely resembles human cognitive aging. One such study evaluated talsaclidine's effects on working memory in aged rhesus macaques using a computer-assisted delayed matching-to-sample (DMTS) task. The results indicated modest improvements in DMTS accuracy.

Effects of Talsaclidine on DMTS Task Performance in Aged Rhesus Macaques

| Parameter | Finding |

|---|---|

| Improvement in DMTS Accuracy (Optimal Individual Doses) | 7.4% (45 minutes post-administration) and 10.6% (8 hours post-administration). |

Animal models with experimentally-induced cholinergic hypofunction, such as those created by the administration of the muscarinic receptor antagonist scopolamine (B1681570), are widely used to screen for potential cognitive-enhancing drugs. bmj.com These models are designed to mimic the cholinergic deficit observed in conditions like Alzheimer's disease. bmj.com However, specific studies detailing the use of talsaclidine to reverse cognitive deficits in scopolamine-induced amnesia models were not prominently available in the reviewed literature. Research in this area has shown that M1 receptor activators can reverse cognitive deficits in such models. nii.ac.jp

Non-human primate models of cognitive impairment, particularly those involving aged animals, are considered highly valuable for predicting clinical efficacy. As mentioned previously, talsaclidine has been evaluated in aged rhesus macaques, which serve as a model for age-related cognitive decline. The study demonstrated that talsaclidine could produce modest improvements in working memory performance on a DMTS task. These findings support the potential for direct muscarinic agonists in addressing age-related memory disorders.

Investigation of Attention and Working Memory Paradigms in Preclinical Settings

The cholinergic system plays a crucial role in modulating cognitive processes such as attention and working memory. nih.gov M1 muscarinic receptor agonists, including talsaclidine, have been evaluated in preclinical models for their potential to ameliorate cognitive deficits associated with age-related memory decline. nih.gov

Neurotransmitter System Interactions

The cholinergic and dopaminergic systems exhibit complex interactions that are fundamental to regulating motor control, motivation, and cognitive functions. nih.govnih.gov These interactions occur in key brain regions, including the dorsal and ventral striatum and the prefrontal cortex. nih.gov Cholinergic inputs, originating from the pedunculopontine and laterodorsal tegmental nuclei, directly modulate the activity of dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA) through both nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.gov Furthermore, cholinergic interneurons within the striatum provide an additional layer of modulation on local dopamine (B1211576) transmission. nih.gov As a muscarinic M1 receptor agonist, talsaclidine's mechanism of action directly involves participating in this intricate crosstalk. By activating M1 receptors, which are expressed in these critical brain regions, talsaclidine can influence the cholinergic modulation of the nigrostriatal and mesocorticolimbic dopaminergic pathways. nih.govnih.gov

The conditioned avoidance response (CAR) model is a standard preclinical test used to assess antipsychotic efficacy. nih.gov In this paradigm, animals learn to avoid an aversive stimulus (e.g., a foot shock) in response to a conditioned stimulus (e.g., a light or tone). nih.gov Studies investigating the effects of various muscarinic receptor agonists on this behavior have included talsaclidine. Research in rats has shown that talsaclidine produces dose-related decreases in avoidance responding. researchgate.net This effect was primarily characterized by an increase in escape responses, with a minimal percentage of outright response failures (approximately 2% at the maximal effective dose). researchgate.net This profile suggests an influence on the motivational or response-selection processes governed by the central nervous system rather than a simple motor impairment. researchgate.net

| Compound | Effect on Avoidance Responding | Primary Behavioral Change | Maximal Percentage of Response Failures | Reference |

|---|---|---|---|---|

| Talsaclidine | Dose-related decrease | Increased escape responses | ~2% | researchgate.net |

Preclinical studies have provided direct evidence that talsaclidine activates the sympathetic nervous system. nih.govnih.gov In anesthetized dogs, intravenous infusion of talsaclidine led to an increase in plasma catecholamines, particularly epinephrine, indicating a significant stimulation of the adrenal glands. nih.gov This sympathetic activation was also evidenced by an increase in renal vascular resistance. nih.gov

Further investigations in anesthetized and vagotomized guinea pigs aimed to distinguish between central and peripheral sites of action. nih.gov In these models, the central administration of talsaclidine into the third cerebral ventricle or the cisterna cerebellomedullaris produced a dose-related hypertensive effect. nih.gov In contrast, intravenous injections caused hypotension. nih.gov When peripheral muscarinic receptors were blocked with ipratropium (B1672105) bromide, the hypotensive effect of intravenous talsaclidine was reversed to hypertension, while the effects of central administration remained unchanged. nih.gov This demonstrates that talsaclidine activates central components of the sympathetic nervous system via central muscarinic receptors. nih.gov The hypertensive effect was significantly reduced following bilateral adrenalectomy, confirming that central projections to the adrenals are involved in this response. nih.gov This sympathetic activation is attributed to talsaclidine's full agonism at the M1 receptor and its ability to cross the blood-brain barrier. nih.gov

| Animal Model | Route of Administration | Observed Effects | Reference |

|---|---|---|---|

| Anesthetized Dogs | Intravenous | Increased plasma catecholamines (especially epinephrine); Increased renal vascular resistance | nih.gov |

| Anesthetized Guinea Pigs | Intracerebroventricular / Cisterna Cerebellomedullaris | Dose-related hypertension | nih.gov |

| Anesthetized Guinea Pigs | Intravenous | Hypotension (reversed to hypertension after peripheral blockade) | nih.gov |

Studies on Amyloid Precursor Protein Processing in Preclinical Models

The processing of amyloid precursor protein (APP) is a key event in the pathology of Alzheimer's disease. europeanreview.org APP can be cleaved by different secretase enzymes. The amyloidogenic pathway, involving β- and γ-secretases, leads to the production of amyloid-β (Aβ) peptides, which can form plaques in the brain. europeanreview.org Alternatively, the non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, thus precluding the formation of Aβ and generating the neuroprotective sAPPα fragment. europeanreview.orgjci.org

Talsaclidine, as a functionally selective muscarinic M1 agonist, has been shown in vitro to stimulate this non-amyloidogenic α-secretase processing pathway. tandfonline.comnih.govresearchgate.netnih.gov The activation of M1 muscarinic receptors is known to increase α-secretase activity. researchgate.net This mechanism presents a therapeutic strategy aimed at reducing the production of amyloidogenic Aβ peptides. europeanreview.orgnih.gov By promoting the α-secretase pathway, M1 agonists like talsaclidine can shift APP processing away from the production of Aβ, thereby potentially lowering the brain's amyloid load. jci.orgnih.gov

Reduction of Amyloid Beta (Aβ) Protein Formation in Model Systems

Talsaclidine fumarate (B1241708) has been investigated for its potential to modify the course of Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides. The core of its mechanism in this context is the promotion of the non-amyloidogenic processing pathway of the amyloid precursor protein (APP). researchgate.netnih.gov

The processing of APP can occur via two main pathways: the amyloidogenic pathway, which leads to the formation of Aβ peptides, and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, an enzyme known as α-secretase cleaves APP within the Aβ domain. europeanreview.org This cleavage event is significant for two reasons: it prevents the generation of the Aβ peptide and produces a soluble, neuroprotective fragment known as soluble amyloid precursor protein alpha (sAPPα). europeanreview.orgresearchgate.net

Talsaclidine, as a functionally selective muscarinic M1 agonist, stimulates this α-secretase activity. researchgate.netnih.gov Preclinical research in various model systems has demonstrated this effect.

Detailed Research Findings:

In Vitro and Ex Vivo Evidence: Studies have shown that talsaclidine enhances the non-amyloidogenic processing of APP. In a human astrocytoma cell line transfected to express muscarinic receptors, talsaclidine was found to increase the release of sAPPα in a dose-dependent manner. researchgate.net Similar results were observed in ex vivo studies using rat brain slices, where talsaclidine treatment also led to a dose-dependent increase in sAPPα secretion. researchgate.net This increase in sAPPα is a direct indicator of enhanced α-secretase activity, which competitively inhibits the amyloidogenic pathway responsible for Aβ formation. europeanreview.org

In Vivo Confirmation in Clinical Models: While the foundational mechanism was established in cell and tissue models, the effect of talsaclidine on Aβ levels has also been demonstrated in vivo. In a double-blind, placebo-controlled clinical study involving patients with Alzheimer's disease, treatment with talsaclidine over four weeks resulted in a statistically significant reduction of Aβ peptides in the cerebrospinal fluid (CSF). nih.govnih.gov Specifically, CSF levels of the highly amyloidogenic Aβ42 peptide were decreased by a median of 19% compared to baseline. researchgate.netnih.gov In contrast, CSF levels of Aβ40 remained stable in the talsaclidine group, whereas they increased in the placebo group. nih.gov These findings in human subjects provide strong in vivo evidence supporting the amyloid-lowering potential observed in preclinical models. nih.govnih.gov

The following tables summarize the key findings from these studies.

Table 1: Effect of Talsaclidine on sAPPα Secretion in Preclinical Models

| Model System | Compound | Effect on sAPPα Secretion | Observation |

|---|---|---|---|

| Transfected Human Astrocytoma Cell Line | Talsaclidine | Increased | Secretion was enhanced in a dose-dependent manner. researchgate.net |

Table 2: In Vivo Effect of Talsaclidine on Cerebrospinal Fluid (CSF) Aβ Levels in Alzheimer's Disease Patients

| Analyte | Talsaclidine Group (n=34) | Placebo Group (n=6) | p-value |

|---|---|---|---|

| Median Change in Aβ42 vs. Baseline | -19% | Not significant | <0.001 nih.gov |

| Mean Change in Aβ42 (pg/ml) | -46 ± 73 (SD) | 0 ± 8 (SD) | <0.05 nih.gov |

| Mean Change in Aβ40 (ng/ml) | -0.170 ± 0.967 (SD) | +1.118 ± 1.710 (SD) | <0.05 nih.gov |

Molecular and Cellular Mechanisms of Action

Receptor Binding Kinetics and Affinity

While Talsaclidine (B17092) exhibits only minor differences in binding affinity across the five muscarinic receptor subtypes (M1-M5), its functional activity shows significant selectivity. acs.org In functional assays, Talsaclidine acts as a full agonist at the M1 receptor. nih.gov It is most potent and efficacious at M1 receptors, demonstrates slightly less activity at M3 receptors, and is functionally inactive at M2 receptors. acs.org This profile indicates that while the molecule may physically bind to several receptor subtypes, it preferentially elicits a cellular response through the M1 pathway. This functional selectivity is crucial as it separates the desired cognitive effects (mediated by M1) from potential peripheral side effects associated with M2 and M3 receptor activation. nih.gov

| Receptor Subtype | Functional Activity | Potency/Efficacy |

|---|---|---|

| M1 | Full Agonist | High |

| M2 | Inactive/Partial Agonist | Low / None |

| M3 | Agonist | Moderate |

| M4 | Not specified in provided literature | Not specified in provided literature |

| M5 | Not specified in provided literature | Not specified in provided literature |

Ligand-Receptor Interaction Dynamics

Detailed studies on the specific molecular dynamics of the talsaclidine-M1 receptor interaction are not extensively covered in the available literature. However, as a muscarinic agonist, its mechanism involves binding to the orthosteric site of the M1 receptor, which is a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. The ability of talsaclidine to cross the blood-brain barrier allows it to effectively engage with these central M1 receptors. nih.gov

Modulation of Synaptic Plasticity Mechanisms

While M1 receptor activation is theoretically linked to synaptic plasticity—the cellular basis for learning and memory—specific studies detailing the direct effects of talsaclidine on these mechanisms are not prominent in the reviewed scientific literature.

Long-Term Potentiation (LTP) is a critical mechanism for strengthening synapses and is heavily studied in areas like the hippocampus. khanacademy.org The process involves the activation of NMDA and AMPA receptors, leading to a persistent increase in synaptic strength. youtube.com Although M1 receptor signaling pathways are known to modulate the threshold for LTP induction, direct experimental evidence from studies using talsaclidine on hippocampal slices to measure LTP was not found in the reviewed sources.

Muscarinic M1 receptors are located both pre- and postsynaptically and play a role in regulating the release and response to neurotransmitters. Presynaptic M1 receptor activation can modulate acetylcholine (B1216132) release, while postsynaptic activation influences neuronal excitability. Despite this general understanding, specific research detailing how talsaclidine regulates the fine-tuned mechanics of synaptic vesicle release and neurotransmitter dynamics is not available in the provided literature.

Cellular Pathways Related to Neuroprotection and Disease Modification (e.g., beyond symptomatic relief)

A significant aspect of talsaclidine's mechanism of action lies in its ability to modulate the processing of the amyloid precursor protein (APP), a key factor in the pathology of Alzheimer's disease. nih.gov Talsaclidine stimulates the non-amyloidogenic α-secretase pathway. nih.govresearchgate.net

The processing of APP can occur via two main pathways. The amyloidogenic pathway, involving β-secretase and γ-secretase, leads to the production of amyloid-beta (Aβ) peptides (particularly Aβ40 and Aβ42), which are toxic and form amyloid plaques in the brain. nih.gov In contrast, the non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, thereby preventing the formation of Aβ peptides and producing a neuroprotective fragment called soluble APPα (sAPPα). europeanreview.orgfrontiersin.org

By selectively activating M1 receptors, talsaclidine promotes the α-secretase pathway, shifting APP processing away from the production of harmful Aβ peptides. nih.govnih.gov This constitutes a potential disease-modifying effect rather than just symptomatic treatment.

Clinical studies have provided evidence for this mechanism. In patients with Alzheimer's disease, four weeks of treatment with talsaclidine resulted in a statistically significant reduction in the levels of Aβ in the cerebrospinal fluid (CSF). nih.govnih.gov Specifically, CSF levels of the highly amyloidogenic Aβ42 peptide were decreased by a median of 19% compared to baseline. nih.gov

| Biomarker | Talsaclidine Group Change | Placebo Group Change | Significance (Talsaclidine vs. Placebo) | Reference |

|---|---|---|---|---|

| Total Aβ (median %) | -16% | Not specified | p < 0.05 (compared to placebo group's change) | nih.gov |

| Aβ42 (median %) | -19% (vs. baseline) | No significant change | p < 0.05 | nih.gov |

| Aβ42 (mean pg/ml) | -46 pg/ml | 0 pg/ml | p < 0.05 | nih.gov |

| Aβ40 (mean ng/ml) | -0.170 ng/ml (stable) | +1.118 ng/ml (increased) | p < 0.05 | nih.gov |

This modulation of APP processing suggests that talsaclidine could play a role in slowing the progression of the underlying pathology of Alzheimer's disease, a key goal of disease-modifying therapies. nih.govnih.gov

Structure Activity Relationships Sar and Ligand Design

Structural Features Influencing M1 Receptor Selectivity

Talsaclidine (B17092) is characterized by a rigid quinuclidine (B89598) scaffold, which serves as the basic nitrogen-containing core, and a specific carbamate (B1207046) side chain. The functional M1 selectivity of talsaclidine is not based on a significantly higher binding affinity for the M1 receptor over other subtypes but rather on its ability to more effectively elicit a functional response at M1 receptors. This property, known as functional selectivity, arises from subtle interactions between the ligand and the receptor that favor the stabilization of the active receptor conformation for a specific signaling pathway.

The key structural components of talsaclidine and their putative roles in M1 selectivity are:

Quinuclidine Core: This rigid, bicyclic amine serves as a bioisostere of the trimethylammonium group of acetylcholine (B1216132). Its rigidity helps to properly orient the molecule within the binding pocket, which is a common strategy to enhance receptor selectivity. The basic nitrogen in this scaffold is essential for the canonical interaction with a conserved aspartate residue in the orthosteric binding site of all muscarinic receptor subtypes.

Carbamate Moiety: The carbamate group (-O-CO-N<) in talsaclidine is a critical feature. Carbamate esters are known to be more stable to hydrolysis by cholinesterases compared to the simple ester in acetylcholine, increasing the compound's bioavailability. Structure-activity relationship studies on related quinuclidinyl N-phenylcarbamate analogs have shown that substitutions on the N-phenyl portion of the carbamate have a major impact on receptor affinity and selectivity. For instance, the introduction of an N-4-fluorophenethyl group on a similar scaffold resulted in high affinity across multiple M1-M5 subtypes, indicating that while the core structure provides high affinity, specific substitutions are crucial for modulating selectivity. In talsaclidine, the specific substitution pattern on the carbamate is believed to be a primary driver of its functional preference for M1 over M2 and M3 receptors.

Comparative SAR Analysis with Other Muscarinic Agonists

Comparing the structure-activity relationships of talsaclidine with other notable muscarinic agonists highlights the diverse chemical scaffolds that have been explored to achieve M1 selectivity.

| Feature | Talsaclidine | Sabcomeline (B71320) | Xanomeline (B1663083) |

| Core Scaffold | Quinuclidine | Quinuclidine | Tetrahydropyridine (B1245486) |

| Key Side Chain | Carbamate | Imidoyl nitrile | 3-Hexyloxy-1,2,5-thiadiazole |

| Selectivity Profile | Functionally preferential M1 agonist | Partial agonist with less pronounced M1 functional selectivity than talsaclidine | M1/M4 preferring agonist |

Talsaclidine vs. Sabcomeline: Both talsaclidine and sabcomeline are built upon the same quinuclidine core, yet they exhibit different selectivity profiles. Sabcomeline, an imidoyl nitrile, is also a partial agonist but shows less pronounced functional M1 selectivity in pharmacological assays compared to talsaclidine. This difference underscores the critical role of the side chain. The carbamate in talsaclidine versus the imidoyl nitrile in sabcomeline leads to distinct interactions within the receptor binding pocket, resulting in talsaclidine's greater preference for activating M1-mediated functional responses.

Talsaclidine vs. Xanomeline: Xanomeline possesses a different core structure, a tetrahydropyridine ring, and a unique 3-hexyloxy-1,2,5-thiadiazole side chain. Unlike talsaclidine's primary M1 preference, xanomeline is considered an M1/M4 preferring agonist. SAR studies on xanomeline analogs revealed that the thiadiazole ring and the length of the alkoxy side chain are critical for its activity. The comparison illustrates that different heterocyclic scaffolds can serve as the basic core and that M1 selectivity can be achieved through various side chains that likely interact with non-conserved regions of the receptor or stabilize different active conformations. Xanomeline's activity is thought to involve interactions with both orthosteric and ectopic (allosteric) binding sites, a mechanism that contributes to its distinct pharmacological profile.

This comparative analysis reveals that while a basic nitrogen-containing scaffold is a common feature, the nature of this scaffold and, more importantly, the attached side chain are the primary determinants of the selectivity profile among muscarinic subtypes.

Design Principles for Muscarinic Agonists with Functional Selectivity

The development of talsaclidine and other subtype-selective agonists has been guided by several key design principles aimed at overcoming the challenge posed by the highly conserved orthosteric binding site across the five muscarinic receptor subtypes.

Exploiting Functional Selectivity over Binding Selectivity: The primary principle is to shift focus from achieving high binding affinity for one subtype over others to achieving functional selectivity. This involves designing molecules that may bind to several subtypes but are significantly more effective at activating the signaling cascade of the target receptor (e.g., M1). This can be achieved by creating ligands that stabilize a specific active conformation of the target receptor. This approach relies on exploiting differences in receptor reserves and signaling efficiency between different tissues or pathways. Talsaclidine is a prime example of this strategy, demonstrating full intrinsic activity at M1 receptors while having less pronounced effects at M2 and M3 receptors.

Targeting Non-Conserved Regions (Allosteric/Ectopic Sites): Since the orthosteric site for acetylcholine is highly conserved, a key strategy is to design ligands that interact with less conserved regions, known as allosteric or ectopic sites. Ligands that bind to these sites can modulate the function of the receptor in a subtype-selective manner. Some agonists, like xanomeline, are believed to have a complex pharmacological profile that includes interactions with both orthosteric and ectopic sites, contributing to their selectivity. This "bitopic" ligand approach is a promising avenue for developing truly selective agonists.

Modulating Agonist Efficacy: A deliberate strategy involves synthesizing compounds with varying degrees of efficacy, from full agonists to partial agonists and antagonists. By systematically reducing the efficacy of a potent but non-selective agonist, it is possible to unmask functional selectivity. A compound with lower efficacy might act as an agonist at a receptor subtype with a high receptor reserve (like M1 in some neuronal tissues) while acting as a partial agonist or even an antagonist at subtypes with lower reserves (like M2 in the atria or M3 in smooth muscle). This allows for a targeted functional outcome despite broad binding.

Bioisosteric Replacement and Scaffold Rigidity: As seen in the development of many muscarinic agents, replacing labile moieties like the ester in acetylcholine with more stable bioisosteres (e.g., oxadiazoles, carbamates) is a fundamental step to improve pharmacokinetic properties. Furthermore, using rigid scaffolds like the quinuclidine ring helps to reduce conformational flexibility, locking the molecule into a more defined orientation that can favor binding to a specific receptor subtype.

These principles guide the rational design of new muscarinic agonists, moving beyond simple mimics of acetylcholine to sophisticated molecules that can selectively modulate receptor function and offer a better therapeutic window.

Preclinical Research Methodologies and Animal Models Employed

In Vitro Pharmacological Assays for Receptor Characterization

The initial characterization of talsaclidine's interaction with its molecular targets was conducted through a series of in vitro pharmacological assays. These studies were crucial in establishing its profile as a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.

Functional pharmacological assays have demonstrated that talsaclidine (B17092) acts as a full agonist at the M1 receptor with high intrinsic activity. nih.gov In contrast, its effects on M2 and M3 receptors are less pronounced, where it behaves as a partial agonist. researchgate.net This functional selectivity for the M1 receptor subtype is a key characteristic of talsaclidine.

Further in vitro studies have explored the downstream effects of talsaclidine's receptor activation. For instance, research has shown that talsaclidine stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP) in cell-based assays. nih.govtandfonline.com Specifically, in a transfected human astrocytoma cell line, talsaclidine was found to enhance the release of the soluble alpha-secretase-cleaved ectodomain of APP (sAPPα). researchgate.net This effect is consistent with the known role of M1 receptor activation in promoting the alpha-secretase pathway. researchgate.net

| Assay Type | Receptor Subtype | Talsaclidine's Activity Profile | Observed Effect |

|---|---|---|---|

| Functional Assay | M1 mAChR | Full Agonist | High intrinsic activity |

| Functional Assay | M2 mAChR | Partial Agonist | Less potent activity compared to M1 |

| Functional Assay | M3 mAChR | Partial Agonist | Less potent activity compared to M1 |

| Cell-Based APP Processing Assay | M1 mAChR | Agonist | Stimulation of non-amyloidogenic alpha-secretase processing |

Rodent Models for Cognitive and Behavioral Assessment (e.g., rats, mice)

To investigate the effects of talsaclidine on learning and memory, various rodent models of cognitive function have been employed. These models are essential for assessing the potential of a compound to act as a cognitive enhancer.

Other standard rodent models for cognitive assessment include the Morris water maze, which evaluates spatial learning and memory, and the novel object recognition test, which assesses recognition memory. nih.govresearchgate.net M1 agonists have been shown to restore cognitive impairments in animal models mimicking aspects of Alzheimer's disease, including improving performance in the Morris water maze. nih.gov

Non-Human Primate Models for Cognitive Function Studies (e.g., rhesus monkeys)

Non-human primate models, particularly aged rhesus monkeys, offer a higher translational value for cognitive studies due to the closer anatomical and physiological resemblance of their brains to humans.

A key study evaluated the effects of talsaclidine on working memory in aged rhesus macaques using a computer-assisted delayed matching-to-sample (DMTS) task. In this task, the monkey must remember a sample stimulus over a delay period and then select the matching stimulus from a set of choices. The accuracy of their performance is a measure of working memory.

| Animal Model | Cognitive Task | Time Post-Administration | Improvement in DMTS Accuracy (Overall) |

|---|---|---|---|

| Aged Rhesus Macaques | Delayed Matching-to-Sample (DMTS) | 45 minutes | 7.4% |

| 8 hours | 10.6% |

Electrophysiological Techniques in Preclinical Studies (e.g., EEG recordings)

Electrophysiological techniques, such as electroencephalography (EEG), have been utilized to measure the central nervous system activity of talsaclidine. EEG recordings provide a real-time assessment of brain electrical activity and can detect changes induced by pharmacological agents.

In preclinical studies involving rabbits, EEG recordings were used to measure the cholinomimetic central activation induced by talsaclidine. nih.govresearchgate.net A significant finding from these studies was that central activation occurred at a dose that was 10-fold lower than the dose that induced predominantly M3-mediated peripheral side effects. nih.govresearchgate.net This indicates a favorable therapeutic window for central M1 agonism with talsaclidine.

The analysis of EEG power spectra is a common method to quantify the effects of drugs on brain activity. Cholinergic systems are known to play a crucial role in modulating brain oscillations, particularly the theta rhythm in the hippocampus, which is associated with learning and memory processes. nih.gov While specific spectral analysis data for talsaclidine were not detailed in the provided sources, the observed central activation in rabbits suggests that talsaclidine likely modulates cortical and hippocampal EEG patterns.

Biomarker Analysis in Preclinical Settings (e.g., APP ectodomain, Aβ levels in animal models)

A critical aspect of the preclinical evaluation of talsaclidine has been the analysis of biomarkers related to the pathophysiology of Alzheimer's disease. The primary focus has been on the modulation of amyloid precursor protein (APP) processing and the subsequent levels of amyloid-beta (Aβ) peptides.

As an M1 agonist, talsaclidine is hypothesized to promote the non-amyloidogenic alpha-secretase pathway of APP processing. This leads to the production of the soluble APP ectodomain, sAPPα, and precludes the formation of Aβ peptides. In vitro studies have confirmed that talsaclidine stimulates non-amyloidogenic alpha-secretase processing. nih.govtandfonline.com Furthermore, one study demonstrated that talsaclidine enhances the release of sAPPα from rat brain slices in a dose-dependent manner. researchgate.net

While direct preclinical data from animal models on Aβ levels were not available in the provided search results, the effects of talsaclidine on these biomarkers have been investigated in clinical studies. In patients with Alzheimer's disease, treatment with talsaclidine for four weeks resulted in a significant reduction in the cerebrospinal fluid (CSF) levels of Aβ42. nih.gov

| Biomarker | Preclinical Model/System | Effect of Talsaclidine | Finding |

|---|---|---|---|

| sAPPα (APP ectodomain) | Rat brain slices | Increased release | Demonstrates enhancement of non-amyloidogenic APP processing |

| Amyloid-beta (Aβ) | In vitro models | Stimulation of α-secretase | Shifts APP processing away from Aβ production |

| Alzheimer's Disease Patients (CSF) | Decreased Aβ42 levels | Median decrease of 19% from baseline |

Future Directions in Talsaclidine Fumarate Research

Exploration of Allosteric Modulation Strategies for Enhanced Selectivity

A significant challenge in the development of muscarinic agonists, including talsaclidine (B17092), has been achieving functional selectivity to minimize side effects. nih.gov A promising future direction lies in the exploration of allosteric modulation. Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand (acetylcholine) and conventional agonists bind. This approach offers several potential advantages for enhancing selectivity.

Positive allosteric modulators (PAMs), for instance, can potentiate the effect of the endogenous neurotransmitter acetylcholine (B1216132) without directly activating the receptor themselves. This preserves the natural temporal and spatial patterns of neurotransmission. For the M1 receptor, the target of talsaclidine, the allosteric binding sites are located in less conserved regions of the receptor, which could allow for the design of more subtype-selective compounds. nih.gov The development of M1-selective PAMs is an active area of research, with the aim of achieving the therapeutic benefits observed with agonists like talsaclidine while avoiding the dose-limiting side effects associated with broader muscarinic receptor activation. nih.govnih.gov

Negative allosteric modulators (NAMs) could also be explored to selectively dampen the activity of other muscarinic receptor subtypes that contribute to undesirable side effects. By fine-tuning the activity of specific receptors, a more favorable therapeutic window could be achieved.

Investigation of Novel Therapeutic Applications Based on Preclinical Findings (e.g., psychosis, other neurodegenerative disorders)

Preclinical and early clinical findings with talsaclidine have opened avenues for investigating its potential in other neurological and psychiatric conditions. While its efficacy in improving cognition in Alzheimer's disease was not established, its mechanism of action remains relevant to other disorders with cholinergic deficits. nih.gov

Psychosis: The role of the cholinergic system in psychosis is an area of growing interest. The M4 muscarinic receptor, in particular, has been identified as a promising target for the treatment of schizophrenia. mdpi.com Given talsaclidine's activity as a muscarinic agonist, further preclinical studies could explore its effects in models of psychosis, potentially as an adjunctive therapy. The serotonin (B10506) 5-HT2A receptor is another key target in the treatment of psychosis, particularly in Parkinson's disease. mdpi.comnih.gov Future research could investigate potential synergies between muscarinic agonists and agents targeting the serotonergic system.

Other Neurodegenerative Disorders: The ability of talsaclidine to stimulate non-amyloidogenic processing of amyloid precursor protein (AβPP) and reduce levels of Aβ42 in cerebrospinal fluid suggests a potential disease-modifying role that could be relevant to other neurodegenerative conditions where protein aggregation is a factor. nih.govresearchgate.net Research into the effects of psychedelics on neurodegenerative disorders has highlighted the therapeutic potential of activating neurotrophic factor gene expression and neuronal growth mechanisms, which could be a future area of exploration for muscarinic agonists. escholarship.org

| Therapeutic Area | Rationale for Investigation |

| Psychosis | Modulation of cholinergic pathways, which are implicated in the pathophysiology of schizophrenia. mdpi.com |

| Other Neurodegenerative Disorders | Potential to influence protein processing and aggregation, as demonstrated by effects on AβPP. nih.govresearchgate.net |

Advanced Preclinical Models for Cholinergic System Modulation

To better predict the clinical efficacy of cholinergic modulators like talsaclidine, more sophisticated preclinical models are needed. Traditional animal models may not fully recapitulate the complex neurobiology of human neurodegenerative diseases. Future research will likely utilize advanced models such as:

Human-induced pluripotent stem cell (hiPSC)-derived neurons: These models allow for the study of cholinergic signaling in human neurons, potentially providing more accurate predictions of drug responses.

Organ-on-a-chip technology: Microfluidic devices that can model the structure and function of human organs, including the brain, could offer a more physiologically relevant platform for preclinical testing.

Genetically engineered animal models: The development of animal models with specific mutations related to human neurodegenerative diseases can provide a more targeted approach to studying the effects of cholinergic modulators.

These advanced models will be crucial for dissecting the complex pharmacology of muscarinic receptor subtypes and for identifying novel therapeutic targets within the cholinergic system.

Integration of In Silico Approaches in SAR and Drug Discovery

Computational methods are becoming increasingly integral to drug discovery and development. In the context of talsaclidine and the development of future muscarinic modulators, in silico approaches can significantly streamline the process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This can help in predicting the activity of novel compounds and in optimizing lead structures to improve potency and selectivity. For example, QSAR studies could be retrospectively applied to talsaclidine and its analogs to identify the key structural features responsible for its M1 receptor affinity and functional activity.

Molecular Docking and Dynamics Simulations: These computational techniques can provide insights into how a ligand binds to its receptor at the atomic level. mdpi.com Molecular docking could be used to predict the binding pose of talsaclidine within the M1 receptor, while molecular dynamics simulations could elucidate the conformational changes that occur upon binding and lead to receptor activation. These methods are invaluable for the rational design of new molecules with improved pharmacological properties. mdpi.com

| In Silico Approach | Application in Cholinergic Drug Discovery |

| QSAR | Predicting the activity of novel muscarinic modulators and optimizing lead compounds. mdpi.comresearchgate.net |

| Molecular Docking | Visualizing the binding of ligands to muscarinic receptors to guide the design of more selective compounds. mdpi.com |

| Molecular Dynamics | Simulating the dynamic interactions between a ligand and its receptor to understand the mechanism of action. |

Reassessment of the Muscarinic Hypothesis in Specific Disease Models based on Preclinical Insights

The clinical trial results for talsaclidine, which failed to show significant cognitive improvement in patients with mild-to-moderate Alzheimer's disease, have prompted a reassessment of the muscarinic hypothesis. nih.gov This hypothesis posits that a loss of cholinergic function is a primary driver of the cognitive deficits in Alzheimer's disease. While the cholinergic system is undoubtedly involved, the experience with talsaclidine suggests that simply augmenting M1 receptor activity may not be sufficient to overcome the complex and multifaceted pathology of the disease.

Future research will need to refine the muscarinic hypothesis, considering factors such as:

Disease Stage: Cholinergic therapies may be more effective at earlier stages of the disease before significant neuronal loss has occurred.

Patient Subpopulations: There may be specific subpopulations of patients who are more likely to respond to muscarinic agonists.

Combination Therapies: A more effective approach may involve combining a muscarinic modulator with drugs that target other aspects of the disease pathology, such as amyloid and tau.

Preclinical insights will be critical in this reassessment. By using more sophisticated disease models and integrating data from multiple levels of analysis (from molecular to behavioral), researchers can gain a more nuanced understanding of the role of the cholinergic system in different disease contexts and develop more targeted and effective therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.